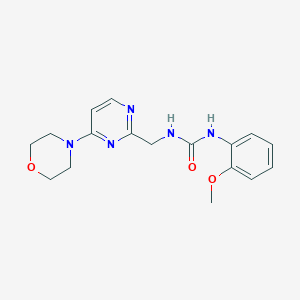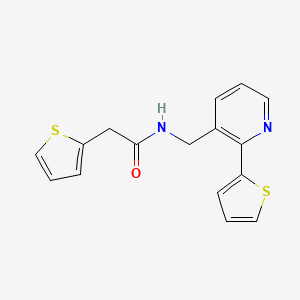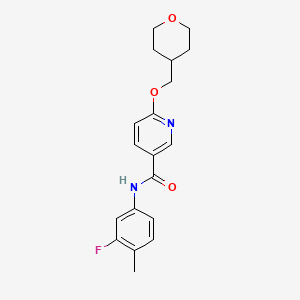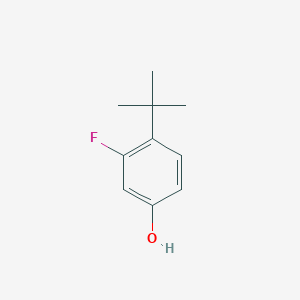
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, also known as PP2A inhibitor, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor exerts its effects by inhibiting the activity of protein phosphatase 2A (1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea), a serine/threonine phosphatase that regulates a wide range of cellular processes, including cell cycle progression, apoptosis, and DNA damage response. 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor binds to the catalytic subunit of 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea and prevents its interaction with regulatory subunits, thereby inhibiting its phosphatase activity.
Biochemical and Physiological Effects
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to have various biochemical and physiological effects, including induction of cell cycle arrest and apoptosis in cancer cells, protection of neurons from oxidative stress, and inhibition of viral replication. 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has several advantages for lab experiments, including its high potency and selectivity for 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, its ability to target multiple diseases, and its potential for combination therapy with other drugs. However, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the research on 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor and its effects on various signaling pathways.
Méthodes De Synthèse
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor is synthesized using a multi-step process that involves the reaction of 2-methoxyaniline with 4-morpholinopyrimidine-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal, followed by treatment with urea to yield the final product, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and viral infections. In cancer, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to protect neurons from oxidative stress and prevent the formation of toxic protein aggregates. In viral infections, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to inhibit viral replication by targeting host factors required for viral entry and replication.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-14-5-3-2-4-13(14)20-17(23)19-12-15-18-7-6-16(21-15)22-8-10-25-11-9-22/h2-7H,8-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBNLASMXNFSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2923601.png)
![2-[(3-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2923602.png)
![2-(1-adamantyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2923604.png)
![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2923605.png)
![8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2923606.png)


![3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2923613.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2923614.png)

![2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2923616.png)

![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)